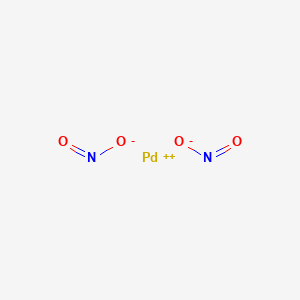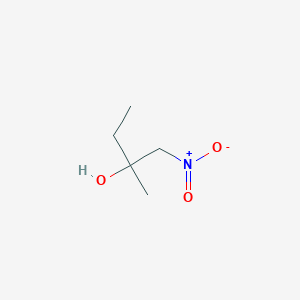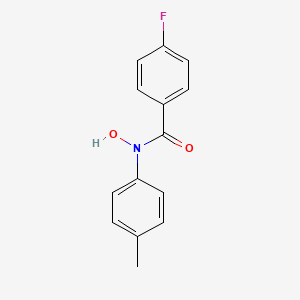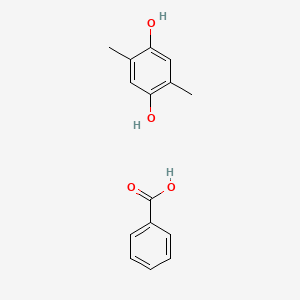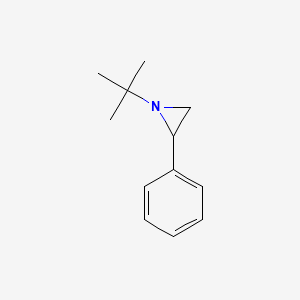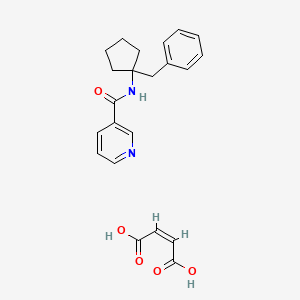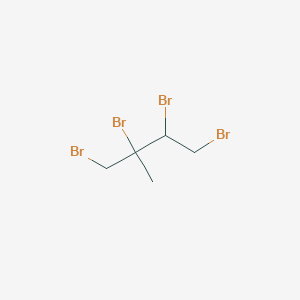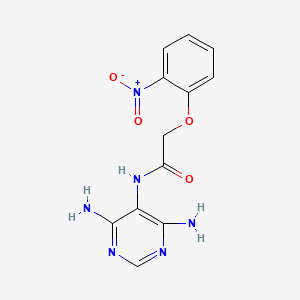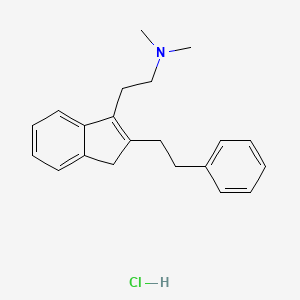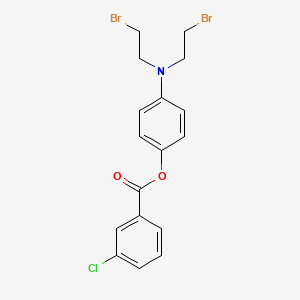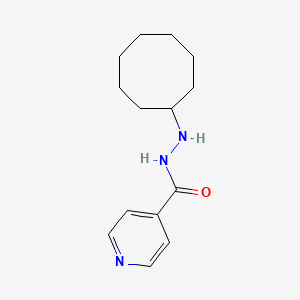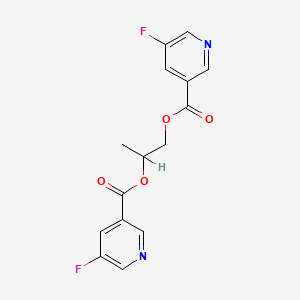
1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate is an organic compound with a unique structure that combines a pyridine ring with a fluorine atom and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate typically involves the esterification of 5-fluoro-3-pyridinecarboxylic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 5-fluoro-3-pyridinecarboxylic acid.
Reduction: Formation of 1-methyl-1,2-ethanediol.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The ester group can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 5-Fluoro-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Comparison: 1-Methyl-1,2-ethanediyl 5-fluoro-3-pyridinecarboxylate is unique due to its specific combination of a pyridine ring, fluorine atom, and ester functional group. This structure imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
23586-90-5 |
|---|---|
Formule moléculaire |
C15H12F2N2O4 |
Poids moléculaire |
322.26 g/mol |
Nom IUPAC |
2-(5-fluoropyridine-3-carbonyl)oxypropyl 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C15H12F2N2O4/c1-9(23-15(21)11-3-13(17)7-19-5-11)8-22-14(20)10-2-12(16)6-18-4-10/h2-7,9H,8H2,1H3 |
Clé InChI |
ZBIBQGWYPMWCPN-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C1=CC(=CN=C1)F)OC(=O)C2=CC(=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


